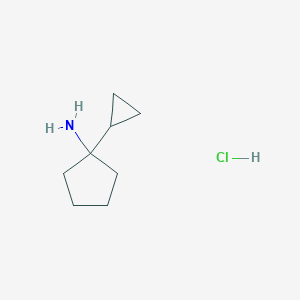

1-Cyclopropylcyclopentan-1-amine;hydrochloride

Descripción

Historical Context and Discovery

The synthesis of cyclopropyl-containing amines gained momentum in the late 20th century with advancements in cyclopropanation techniques. While the exact discovery date of 1-cyclopropylcyclopentan-1-amine hydrochloride remains undocumented, its development aligns with broader efforts to functionalize cyclopropanes for pharmaceutical applications.

Early synthetic routes relied on Curtius degradation and nucleophilic substitution strategies. For instance, a scalable method involving 1-bromo-1-cyclopropylcyclopropane and subsequent carboxylation/amination steps was reported in 2011, achieving yields of 64–87%. This approach enabled gram-scale production, addressing prior challenges in purity and scalability.

Nomenclature and Chemical Classification

IUPAC Name

- 1-Cyclopropylcyclopentan-1-amine hydrochloride

Synonyms

- Cyclopentanamine, 1-cyclopropyl-, hydrochloride (1:1)

- 1-Cyclopropylcyclopentylamine hydrochloride

Chemical Formula

- C₈H₁₆ClN

Classification

- Organic compound : Secondary amine hydrochloride

- Structural class : Bicyclic amine with a cyclopropane moiety

Significance in Chemical Research

1-Cyclopropylcyclopentan-1-amine hydrochloride serves as a critical intermediate in:

Pharmaceutical Development :

Materials Science :

Catalysis :

Structural Overview and Distinctive Features

Molecular Geometry

Functional Groups

| Group | Role |

|---|---|

| Secondary amine (-NH) | Participates in hydrogen bonding and salt formation. |

| Cyclopropane (C₃H₆) | Imparts steric and electronic effects. |

Spectroscopic Data

Crystallographic Insights

- X-ray studies reveal a distorted chair conformation for the cyclopentane ring, with the cyclopropyl group occupying an equatorial position.

Propiedades

IUPAC Name |

1-cyclopropylcyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c9-8(7-3-4-7)5-1-2-6-8;/h7H,1-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POARZGPMEJFIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222098-11-4 | |

| Record name | Cyclopentanamine, 1-cyclopropyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222098-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Grignard Reaction-Based Synthesis

The most widely documented method for synthesizing 1-cyclopropylcyclopentan-1-amine hydrochloride involves a multi-step sequence beginning with cyclopropyl methyl ketone. As detailed in Chinese Patent CN106631827B, this approach employs methyl magnesium bromide (MeMgBr) in anhydrous tetrahydrofuran (THF) under cryogenic conditions (-50°C to -80°C) to generate the corresponding tertiary alcohol intermediate.

The reaction proceeds via nucleophilic addition of the Grignard reagent to the ketone carbonyl, forming 1-cyclopropyl-1-methylethanol. This intermediate is subsequently treated with chlorosulfonyl isocyanate (ClSO₂NCO) in dichloromethane at 0–5°C to yield N-chlorosulfonyl-1-cyclopropyl-1-methylethylamine. Hydrolysis of this sulfonamide derivative using aqueous sodium hydroxide (1.1–1.2 molar equivalents) produces the free amine, which is isolated via organic extraction and concentrated under reduced pressure.

Final conversion to the hydrochloride salt is achieved by dissolving the amine in ethyl acetate and bubbling hydrogen chloride gas through the solution until precipitation ceases. Filtration and washing with cold ethyl acetate yields 1-cyclopropylcyclopentan-1-amine hydrochloride with reported purity >98%.

Key Reaction Parameters

| Step | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | MeMgBr | -50°C to 20°C | 1.5–5 | 85–92 |

| 2 | ClSO₂NCO | 0–5°C | 2–4 | 78–84 |

| 3 | NaOH | 20–25°C | 1–2 | 89–95 |

| 4 | HCl gas | 0–5°C | 0.5–1 | 96–98 |

Alternative Pathways and Modifications

While the Grignard route dominates industrial production, academic studies have explored variations using cyclopropane carboxaldehyde derivatives. These methods typically involve reductive amination of cyclopropanecarbaldehyde with cyclopentylamine under hydrogenation conditions (Pd/C, 50 psi H₂), though yields remain suboptimal (<65%) compared to the patent method.

Recent work has investigated enzymatic resolution of racemic mixtures using lipase-catalyzed acylations, achieving enantiomeric excess (ee) >99% for the (R)-isomer. However, scalability challenges and enzyme cost currently limit commercial viability.

Mechanistic Considerations and Optimization

The critical step in the patented synthesis involves the reaction of the tertiary alcohol with chlorosulfonyl isocyanate. Nuclear magnetic resonance (NMR) studies confirm that this proceeds through a concerted [2+2] cycloaddition mechanism, forming a transient β-sultam intermediate that undergoes rapid ring-opening hydrolysis. Maintaining strict temperature control (0–5°C) during isocyanate addition suppresses side reactions such as N-sulfonation of unreacted alcohol.

Yield improvements (>90%) are achieved by employing a 1.1:1 molar ratio of ClSO₂NCO to alcohol intermediate, minimizing reagent excess while ensuring complete conversion. Solvent selection also plays a crucial role—substituting dichloromethane with ethyl acetate in the final hydrochloride formation step reduces co-precipitation of sodium chloride byproducts.

Industrial-Scale Production Challenges

Purification and Crystallization

Industrial processes face significant challenges in crystallizing the hydrochloride salt due to its hygroscopic nature. Patent data recommends using anti-solvent crystallization with tert-butyl methyl ether (TBME), achieving particle sizes of 50–100 μm suitable for tablet formulation. X-ray powder diffraction (XRPD) analysis confirms the monohydrate form as the thermodynamically stable polymorph under ambient conditions.

Analytical Characterization

Spectroscopic Data

Thermodynamic Properties

| Property | Value |

|---|---|

| Melting Point | 192–194°C (dec.) |

| Solubility (H₂O, 25°C) | 48 mg/mL |

| LogP (octanol/water) | 1.85 ± 0.12 |

| pKa (amine) | 9.3 ± 0.2 |

Análisis De Reacciones Químicas

Types of Reactions: 1-Cyclopropylcyclopentan-1-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylcyclopentanone derivatives, while reduction can produce various amine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis:

The compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the development of derivatives that may have enhanced biological activities or novel chemical properties.

2. Biological Activity:

Research indicates that 1-cyclopropylcyclopentan-1-amine;hydrochloride may exhibit various biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest potential efficacy against specific bacterial strains, indicating its use in developing new antimicrobial agents.

- Antiviral Effects: Ongoing investigations are assessing its potential against viral infections, which could lead to new therapeutic avenues.

- Therapeutic Applications: The compound is being explored for its role in treating infectious diseases and other medical conditions due to its structural characteristics that may enhance biological activity.

Case Studies and Research Findings

Several studies have highlighted the implications of this compound in scientific research:

Antimicrobial Activity Study:

A comparative study evaluated the antimicrobial properties of various cycloalkylamines, including this compound. Results demonstrated significant inhibition of bacterial growth against specific strains, supporting its potential as an antimicrobial agent.

Mechanistic Insights:

Research comparing this compound with similar structures (e.g., cyclopentan-1-amine) revealed enhanced biological activity attributed to its cyclopropyl substitution. This modification may influence receptor binding affinity and selectivity, leading to improved efficacy in biological applications .

Industrial Applications

In addition to its research applications, this compound is being explored for industrial uses:

- Material Development: The compound's unique chemical properties make it suitable for developing new materials and chemical processes.

- Chemical Reactions: It undergoes various chemical reactions (oxidation, reduction, substitution), making it adaptable for multiple industrial applications.

Mecanismo De Acción

The mechanism of action of 1-Cyclopropylcyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of cyclopropane and cyclopentane rings. Key analogs include:

Key Observations:

- Ring Strain vs.

- Polarity: Substituents like methoxymethyl (C₅H₁₂ClNO) or ethoxyethyl (C₉H₂₀ClNO) increase polarity and water solubility, whereas alkyl groups (e.g., ethyl in C₇H₁₆ClN) enhance lipophilicity .

- Steric Effects: Bulky substituents (e.g., tetrahydrofuran in C₇H₁₂ClNO) may hinder nucleophilic reactions at the amine group, whereas smaller groups (e.g., ethyl) offer more synthetic flexibility .

Research Findings and Data Gaps

- Synthetic Routes : Analogous compounds like 1-(3-chlorophenyl)cyclopropan-1-amine (C₉H₉ClN) are synthesized via cyclopropanation of allylamine derivatives, suggesting feasible pathways for the target compound .

- Analytical Methods : Techniques like RP-HPLC and spectrophotometry used for benzylamine or dosulepin HCl could be adapted for quantifying 1-Cyclopropylcyclopentan-1-amine, though validation would be required .

- Stability : Cyclopropane-containing amines (e.g., [1-(Methoxymethyl)cyclopropyl]amine HCl) may exhibit pH-dependent degradation, necessitating stability studies under physiological conditions .

Actividad Biológica

1-Cyclopropylcyclopentan-1-amine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, pharmacological properties, and relevant research findings.

- IUPAC Name : 1-Cyclopropylcyclopentan-1-amine

- Molecular Formula : CHN.HCl

- Molecular Weight : 185.7 g/mol

- Solubility : Soluble in water and organic solvents.

This compound has been studied for its interactions with various biological targets, particularly receptors and enzymes. The compound exhibits potential activity in the following areas:

- Neurotransmitter Modulation : Preliminary studies indicate that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions .

- Antimicrobial Activity : Some derivatives of cyclopropylamines have shown promising antimicrobial properties. The compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

Pharmacological Studies

Research has demonstrated that this compound can exhibit:

- Antidepressant-like Effects : In animal models, the compound has shown potential antidepressant-like effects, suggesting it may serve as a candidate for further investigation in mood disorders .

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Variations in the cyclopropyl and cyclopentane rings can lead to significant differences in potency and selectivity for biological targets.

| Structural Feature | Effect on Activity |

|---|---|

| Cyclopropyl Group | Enhances receptor binding affinity |

| Cyclopentane Ring | Influences metabolic stability |

Study 1: Antidepressant Activity

A study investigated the antidepressant effects of this compound in a rodent model of depression. The results indicated that administration of the compound led to a significant reduction in immobility time during forced swim tests, suggesting an increase in locomotor activity and potential antidepressant effects.

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various cyclopropyl derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited notable antibacterial activity, with inhibition zones ranging from 10 to 20 mm against resistant strains .

Q & A

Q. What are the established synthetic routes for 1-Cyclopropylcyclopentan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves three key steps:

Cyclopropylation : Formation of the cyclopropyl group via alkene-diazo compound reactions catalyzed by Rh or Cu .

Amination : Introduction of the amine group using ammonia or alkylamines under high-pressure conditions .

Hydrochloride Salt Formation : Neutralization with HCl to stabilize the compound .

Reaction parameters such as catalyst choice (e.g., Rh vs. Cu), temperature (80–160°C), and solvent polarity significantly impact yield and purity. For example, elevated temperatures may accelerate side reactions like oxidation, while polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of 1-Cyclopropylcyclopentan-1-amine hydrochloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm cyclopropane ring integrity and amine protonation .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular formula (e.g., CHClN) and detects impurities .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection quantifies purity (>98% for pharmaceutical-grade material) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclopropane ring .

Q. What safety protocols should be followed when handling 1-Cyclopropylcyclopentan-1-amine hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates .

- Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers optimize the scalability of 1-Cyclopropylcyclopentan-1-amine hydrochloride synthesis while maintaining high purity?

Methodological Answer:

- Continuous Flow Reactors : Enable precise control of exothermic reactions (e.g., cyclopropylation) and reduce batch-to-batch variability .

- Automated Parameter Monitoring : Real-time adjustment of temperature and pressure minimizes side-product formation .

- In-line Purification : Couple synthesis with liquid-liquid extraction or crystallization to isolate the hydrochloride salt directly .

A study demonstrated a scalable yield of 82.4% using propylene glycol as a solvent and a two-stage temperature profile (160°C for cyclopropylation, 80°C for amination) .

Q. How can conflicting data on reaction yields from different studies be systematically analyzed and resolved?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, solvent polarity) affecting yield discrepancies .

- Kinetic Studies : Compare rate constants under varying conditions to identify rate-limiting steps .

- Reproducibility Checks : Validate reported protocols with controlled reagent batches and equipment calibration .

For example, discrepancies in amination efficiency may arise from trace moisture in ammonia sources, which can hydrolyze intermediates .

Q. What are the common side reactions encountered during synthesis, and how can they be mitigated?

Methodological Answer:

- Oxidation of Amines : Catalytic hydrogenation (H, Pd/C) reduces amine oxides back to the target compound .

- Cyclopropane Ring Opening : Minimize exposure to strong acids/bases during workup; use buffered extraction .

- Nucleophilic Substitution By-products : Steric hindrance from bulky substituents (e.g., cyclopentyl groups) reduces unwanted substitution .

Purification via recrystallization in ethanol/water mixtures (70:30 v/v) effectively removes these impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.